![molecular formula C17H15ClN4O2 B11034084 6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11034084.png)
6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines. The reaction is usually carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base.
Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazine intermediate with 4-chlorobenzyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-Methoxyphenylamino Group: The final step involves the reaction of the intermediate with 4-methoxyaniline. This step is typically carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can target the triazine ring or the aromatic rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro or tetrahydro compounds. Substitution reactions would result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme activities and protein interactions.
Medicine: The compound could be explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the triazine ring and the aromatic substituents allows for potential interactions through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorobenzyl)-3-[(4-hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one: Similar structure but with a hydroxy group instead of a methoxy group.
6-(4-chlorobenzyl)-3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one: Similar structure but with a methyl group instead of a methoxy group.
6-(4-chlorobenzyl)-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the 4-methoxyphenylamino group in 6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
Biological Activity
6-(4-chlorobenzyl)-3-[(4-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the class of 1,2,4-triazines. This compound features a triazine ring with various substituents, including a chlorobenzyl group and a methoxyphenyl group , which suggest its potential for diverse biological activities and applications in medicinal chemistry.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity . For instance, studies have demonstrated that triazine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Activity against MCF-7 Cells
In vitro studies have shown that derivatives with similar structures can induce apoptosis in MCF-7 cells through the activation of caspases. The IC50 values for these compounds often range significantly, with some derivatives achieving lower values than standard chemotherapeutics like doxorubicin.
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
Doxorubicin | 0.877 | DNA intercalation |
This compound | TBD | Caspase activation |
Enzyme Inhibition
The compound has also shown potential as an enzyme inhibitor . Interaction studies suggest that it may effectively bind to specific enzymes involved in cancer progression and other diseases, modulating their activity.
Structure-Activity Relationship (SAR)
The presence of the chlorobenzyl and methoxyphenyl groups plays a crucial role in enhancing the biological activity of the compound. Variations in these substituents can lead to significant differences in potency and selectivity against various biological targets.
Structural Feature | Notable Activities |
---|---|
Chlorobenzyl Group | Enhanced binding affinity to target enzymes |
Methoxyphenyl Group | Increased lipophilicity and cellular uptake |
Synthesis and Modifications
The synthesis of this compound typically involves multi-step processes that optimize yield and purity. Modifications to the synthesis pathway can enhance biological activity by introducing additional functional groups or altering existing ones.
Synthesis Pathway Example
- Formation of Triazine Ring : Using appropriate precursors to construct the triazine core.
- Substitution Reactions : Introducing chlorobenzyl and methoxyphenyl groups via nucleophilic substitution.
- Purification : Employing chromatography techniques to isolate the final product.
Properties
Molecular Formula |
C17H15ClN4O2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(4-methoxyanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-14-8-6-13(7-9-14)19-17-20-16(23)15(21-22-17)10-11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H2,19,20,22,23) |
InChI Key |
BUTUPRCCCOHJRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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